N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a synthetic organic compound that features a benzamide core substituted with hydroxyethoxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 4-isopropoxybenzoic acid, it can be converted to the corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride can then react with an amine, such as 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine, under basic conditions to form the benzamide.
Purification: The final product can be purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and thiophene groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
- N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzamide
Uniqueness
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy or ethoxy analogs.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)23-15-7-5-14(6-8-15)18(21)19-12-16(22-10-9-20)17-4-3-11-24-17/h3-8,11,13,16,20H,9-10,12H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFPEPBHNXOCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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